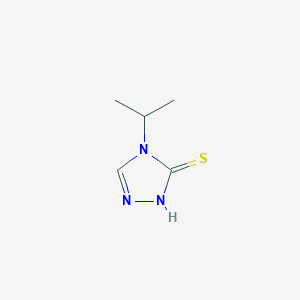

4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Overview of Heterocyclic Nitrogen-Sulfur Compounds: Significance in Organic Chemistry and Related Disciplines

Heterocyclic compounds incorporating both nitrogen and sulfur atoms represent a fascinating and vital class of molecules in organic chemistry. researchgate.netopenmedicinalchemistryjournal.com These structures are formally derived from aromatic carbocycles where one or more carbon atoms are replaced by heteroatoms. openmedicinalchemistryjournal.comnih.gov The presence of nitrogen and sulfur, with their differing electronegativity and available unshared electron pairs compared to carbon, imparts significant changes to the molecule's structure and reactivity. nih.govresearchgate.net This often results in unique physicochemical properties that are highly sought after in various scientific disciplines. nih.gov

Nitrogen-sulfur heterocycles are integral to numerous biochemical processes and are found in the core structures of many essential biological molecules. nih.gov Their unique structural features enable them to serve as "privileged scaffolds" in medicinal chemistry, forming the basis for a wide array of therapeutic agents with applications as antipsychotics, anti-inflammatory agents, and antibacterials. openmedicinalchemistryjournal.comrsc.org Beyond pharmaceuticals, these compounds are crucial in the development of agrochemicals, dyes, and advanced materials, including molecular conductors and magnets, making them a subject of continuous and growing interest. openmedicinalchemistryjournal.comnih.gov

The Pervasiveness and Versatility of the 1,2,4-Triazole (B32235) Moiety in Chemical Science

Among nitrogen-containing heterocycles, the 1,2,4-triazole ring is a prominent and exceptionally versatile scaffold. ijprajournal.com Triazoles are generally stable and difficult to cleave, a desirable feature in drug design. nih.govnih.gov The 1,2,4-triazole structure is considered an important pharmacophore that can interact with high affinity to biological receptors due to its dipole character, hydrogen bonding capacity, and structural rigidity. nih.govnih.gov

The versatility of the 1,2,4-triazole nucleus is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. ijprajournal.comuobaghdad.edu.iq Extensive research has documented their efficacy as antifungal, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govuobaghdad.edu.iqwisdomlib.org This wide-ranging therapeutic potential has cemented the 1,2,4-triazole scaffold as a central element in medicinal chemistry and has driven decades of synthetic exploration and biological evaluation. researchgate.netacs.org The ability to modify the triazole ring at various positions allows chemists to fine-tune the molecule's properties to optimize its activity for specific biological targets. researchgate.net

Specific Contextualization of 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol within the Triazole-Thiol Class

The specific compound, this compound, belongs to the 1,2,4-triazole-3-thiol (or 3-mercapto-1,2,4-triazole) subclass. A key feature of these compounds is their existence in a thiol-thione tautomerism, meaning they can exist as either the -SH (thiol) form or the C=S (thione) form. The thione form is generally favored in the solid state. This tautomerism is crucial as it influences the compound's reactivity and its potential as a building block in further chemical synthesis. uobaghdad.edu.iq

While extensive research exists for the broader 1,2,4-triazole-3-thiol class, specific academic studies focusing solely on the 4-(propan-2-yl) derivative are not widely documented in the reviewed literature. Its properties must therefore be inferred from the general characteristics of the class. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves the cyclization of substituted thiosemicarbazides in an alkaline medium. mdpi.comzsmu.edu.ua In the case of the target compound, the "propan-2-yl" (isopropyl) group is attached at the N4 position of the triazole ring. This alkyl substituent is expected to influence the compound's lipophilicity and steric profile, which in turn can affect its solubility and interaction with biological targets compared to other derivatives bearing different substituents (e.g., aryl, benzyl, or other alkyl groups). mdpi.com

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃S |

| Molecular Weight | 143.21 g/mol |

| Common Name | 4-isopropyl-4H-1,2,4-triazole-3-thiol |

| CAS Number | 136369-14-3 |

Delineation of Academic Research Trajectories and Objectives for the Compound

Given the limited specific data on this compound, future academic research would logically begin with foundational studies. A primary objective would be the development and optimization of a definitive synthetic route, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure and tautomeric form.

Following synthesis, the principal research trajectory would involve screening the compound for a wide range of biological activities. This is justified by the extensive pharmacological potential demonstrated by numerous other 1,2,4-triazole-3-thiol derivatives. nih.govuobaghdad.edu.iq Key objectives would include:

Antimicrobial and Antifungal Screening: Evaluating its efficacy against various strains of bacteria and fungi, a common application for this class of compounds. nih.govmdpi.com

Anticancer Evaluation: Testing for cytotoxicity against various human cancer cell lines, as many triazole-thiones have shown promise in this area. nih.gov

Anti-inflammatory and Analgesic Assays: Investigating its potential to mitigate inflammation and pain, activities reported for structurally related molecules. zsmu.edu.ua

Antioxidant Activity: Assessing its capacity to scavenge free radicals, as has been done for similar triazole-thiols. zsmu.edu.ua

Beyond medicinal chemistry, another research avenue could explore its application in materials science, for instance, as a corrosion inhibitor for metals, a property noted in related triazole-thiol compounds. dntb.gov.ua The outcomes of these initial screenings would dictate more specialized future research, such as mechanism-of-action studies or the synthesis of further derivatives to establish structure-activity relationships (SAR).

| Pharmacological Activity | Examples of Scaffolds/Derivatives | Reference |

|---|---|---|

| Anticancer | 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety | nih.gov |

| Antimicrobial | Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | mdpi.com |

| Antifungal | Myrtenal derivatives bearing a 1,2,4-triazole-thioether moiety | nih.gov |

| Anti-inflammatory | Imidazolyl-1,2,4-triazoles | zsmu.edu.ua |

| Antitubercular | (S)-Naproxen thiosemicarbazide (B42300)/1,2,4-triazole derivatives | uobaghdad.edu.iq |

| Antioxidant | 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | zsmu.edu.ua |

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-4(2)8-3-6-7-5(8)9/h3-4H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJRIWMZIAJIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201096 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38942-52-8 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38942-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Pathway Elucidation

Foundational Synthetic Routes to 1,2,4-Triazole-3-thiols

The construction of the 1,2,4-triazole-3-thiol scaffold, the core of the target molecule, is achieved through several reliable synthetic pathways. These routes often begin with hydrazine (B178648) derivatives and employ cyclization reactions under different conditions to yield the desired heterocyclic system.

Cyclization Reactions Involving Thiosemicarbazides and Derived Intermediates

A predominant method for synthesizing 1,2,4-triazole-3-thiols involves the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. tubitak.gov.trnih.gov This process is typically facilitated by a basic medium, such as sodium hydroxide (B78521), which promotes the ring closure. tubitak.gov.trmdpi.commdpi.com

The general sequence begins with the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate to form the thiosemicarbazide (B42300) intermediate. nih.govresearchgate.net For the specific synthesis of 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, this would involve a reaction between a suitable acid hydrazide and isopropyl isothiocyanate. The resulting thiosemicarbazide is then heated in an alkaline solution, leading to cyclization and the formation of the triazole ring. nih.govmdpi.com The final product is typically precipitated by acidifying the reaction mixture. nih.govmdpi.com The choice of reactants and the reaction conditions, such as temperature and reaction time, are critical for achieving high yields. nih.gov For instance, the cyclization of 1-(picolinoyl)-4-allyl-thiosemicarbazides in 2N NaOH can be refluxed for 2-3 hours to achieve high yields of the corresponding triazole-thiol. nih.gov

This method is versatile, allowing for the introduction of various substituents onto the triazole ring by selecting the appropriate starting hydrazide and isothiocyanate. mdpi.com

Base-Catalyzed Cyclization of Hydrazine Carbothioamides

Base-catalyzed cyclization is a cornerstone for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.com This pathway often starts from hydrazine carbothioamide (thiosemicarbazide) derivatives. journalijcar.org The process involves the intramolecular cyclization of these precursors in the presence of a base, such as sodium hydroxide, to yield the triazole ring. tubitak.gov.trmdpi.com

For example, 1,4-substituted thiosemicarbazides, when subjected to reflux in a 2N sodium hydroxide solution, undergo intramolecular cyclization to provide the corresponding 1,2,4-triazole-3-thiols in good yields. tubitak.gov.trmdpi.com Similarly, treating 2-(2-(4-chlorophenoxy)acetyl)-N-phenylhydrazinecarbothioamide with a base like NaOH induces cyclization to form the 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol. mdpi.com The reaction of thiosemicarbazide derivatives in an alkaline medium is a well-established method for constructing the 1,2,4-triazole (B32235) framework. mdpi.com The resulting triazole is then typically isolated by acidifying the cooled reaction solution. nih.govmdpi.com

This method's efficiency is demonstrated in the synthesis of various triazole derivatives, where yields can be significantly high, sometimes reaching up to 91%. mdpi.com The reaction mechanism involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine moiety on the thiocarbonyl carbon, followed by dehydration to form the stable aromatic triazole ring.

Microwave-Assisted Synthetic Approaches and Yield Optimization

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods. mdpi.comrjptonline.org This approach leads to shorter reaction times, improved product yields, and often results in higher purity products with minimized byproduct formation. rjptonline.orgresearchgate.net

In a typical microwave-assisted synthesis of a 1,2,4-triazole-3-thiol, the reaction of a thiocarbohydrazide (B147625) with a carboxylic acid can be completed within 30 to 60 minutes at temperatures around 145 °C, resulting in good yields. pensoft.net The use of microwave irradiation can enhance the yield of 1,2,4-triazole derivatives to a range of 64-84%. rjptonline.org For instance, the synthesis of certain 1,2,4-triazole thioethers under microwave irradiation at 90°C was completed in just 15 minutes. mdpi.com Similarly, other syntheses are performed for 5-10 minutes at a power level of 210 W. rjptonline.orgresearchgate.net

The efficiency of this method is highlighted by comparative studies. For example, the synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles was optimized by varying the reaction time under constant temperature (165°C) and microwave power (≈540 W), with the most effective reaction times being between 30 and 45 minutes. zsmu.edu.ua

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Ref. |

| Benzohydrazide, CS₂, KOH, Hydrazine Hydrate (B1144303) | Microwave Irradiation (210 W, 5-10 min) | 1,2,4-Triazole-3-thiol derivatives | 64-84 | rjptonline.org |

| Thiocarbohydrazide, Carboxylic Acids | Microwave Irradiation (145 °C, 30-60 min) | 1,2,4-Triazole-3-thiol ring system | Good | pensoft.net |

| 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, Substituted Benzyl/Alkyl Chloride | NaOH/DMF/H₂O, Microwave Irradiation (90 °C, 15 min) | Thioether derivatives of 1,2,4-triazole | Moderate | mdpi.com |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, (3-Bromopropyl)benzene | i-propanol, NaOH, Microwave Irradiation (165 °C, 45 min) | 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | Effective | zsmu.edu.ua |

Alternative Cyclization Strategies for the Triazole Ring Formation

Beyond the classical base-catalyzed cyclization of thiosemicarbazides, other strategies exist for the formation of the 1,2,4-triazole ring. One such method involves the reaction of hydrazones with amines under aerobic oxidative conditions, which proceeds through a cascade of C-H functionalization, C=N bond formation, and oxidative aromatization. isres.org

Another approach is the copper-catalyzed one-pot synthesis from amides and nitriles, utilizing O₂ as the oxidant. frontiersin.org This method involves a cascade addition-oxidation-cyclization process. Furthermore, catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts offers a pathway to either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, depending on whether a silver(I) or copper(II) catalyst is used. isres.org

In some cases, the cyclization of thiosemicarbazide derivatives can be influenced by the reaction medium. While alkaline conditions typically yield 1,2,4-triazoles, an acidic medium can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives instead. ptfarm.pl However, for certain substrates, such as thiosemicarbazide derivatives of nicotinic acid, the 1,2,4-triazole product is formed even in acidic media. ptfarm.pl

Precursor Chemistry and Strategic Selection of Starting Materials

The synthesis of this compound relies on the careful selection of precursors that will form the desired substituted triazole ring. The primary starting materials for the common synthetic routes are a source for the C3 and C5 atoms of the ring and a substituted hydrazine derivative that provides the N1, N2, and N4 atoms.

For the target compound, the key precursors are:

Isopropyl isothiocyanate (CH₃)₂CH-N=C=S : This reagent provides the N4-isopropyl group and the C=S group that will become the C3-thiol.

Formic acid hydrazide (HCONHNH₂) or a related one-carbon source: This provides the C5 atom of the triazole ring.

An alternative and widely used approach involves the reaction of an appropriate carboxylic acid hydrazide with an isothiocyanate. researchgate.net In this case, to obtain a 5-unsubstituted triazole, formylhydrazide would react with isopropyl isothiocyanate to form the intermediate N¹-formyl-N⁴-isopropylthiosemicarbazide. Subsequent base-catalyzed cyclization of this intermediate would yield this compound.

Another versatile route involves starting with thiocarbohydrazide (H₂NNHCSNHNH₂). This molecule can react with a carboxylic acid, in this case, formic acid, under microwave irradiation to form the triazole ring. pensoft.net The subsequent reaction with an isopropyl source would be required to complete the synthesis, although direct N-alkylation can be complex. A more direct route starts with a substituted hydrazine, such as isopropylhydrazine, which is then reacted with a reagent that can provide the C3-thiol and C5-carbon, such as thiophosgene (B130339) followed by reaction with an amine and cyclization, though this route is less common. The most straightforward and documented syntheses for analogous structures point towards the cyclization of a 1,4-disubstituted thiosemicarbazide. tubitak.gov.trmdpi.com

Mechanistic Insights into the Cyclization and Formation Processes

The formation of the 4H-1,2,4-triazole-3-thiol ring from a 1,4-disubstituted thiosemicarbazide in a basic medium is a well-understood cyclization-dehydration process. The mechanism can be outlined as follows:

Deprotonation : The reaction begins with the deprotonation of one of the amide nitrogens (N1 or N2) of the thiosemicarbazide by the base (e.g., OH⁻). This increases the nucleophilicity of the nitrogen atom.

Intramolecular Nucleophilic Attack : The resulting anion, typically the more nucleophilic terminal nitrogen, attacks the electrophilic carbon of the carbonyl (or formyl) group. This leads to the formation of a tetrahedral intermediate.

Cyclization and Ring Closure : The newly formed intermediate undergoes ring closure, forming a five-membered heterocyclic ring.

Dehydration : A molecule of water is eliminated from the cyclic intermediate. This step is often the driving force for the reaction, leading to the formation of a stable, aromatic 1,2,4-triazole ring. researchgate.net

Tautomerization : The resulting molecule exists in tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. oup.com In the solid state and in solution, the thione form often predominates, but the thiol tautomer is crucial for its reactivity, particularly in S-alkylation reactions. tubitak.gov.tr The presence of the thiol form is confirmed by spectroscopic data, such as the appearance of an S-H absorption band in IR spectra. tubitak.gov.tr

Table of Mentioned Compounds

| Compound Name | Chemical Structure/Formula |

| This compound | C₅H₉N₃S |

| Thiosemicarbazide | CH₅N₃S |

| Hydrazine Carbothioamide | CH₅N₃S |

| Isopropyl isothiocyanate | (CH₃)₂CH-N=C=S |

| Formic acid hydrazide | CH₄N₂O |

| Sodium hydroxide | NaOH |

| 1,3,4-Thiadiazole | C₂H₂N₂S |

| Thiocarbohydrazide | CH₆N₄S |

| Formic acid | CH₂O₂ |

| Isopropylhydrazine | C₃H₁₀N₂ |

| Thiophosgene | CCl₂S |

Regioselectivity Control in Substituted Triazole Synthesis

The synthesis of 4H-1,2,4-triazoles, including the specific isomer this compound, requires precise control over the regioselectivity of the cyclization reaction. The formation of the 1,2,4-triazole ring can theoretically lead to different isomers depending on which nitrogen atoms are involved in the final ring closure. Achieving regioselectivity for the 4-substituted isomer is critical and is primarily dictated by the choice of starting materials and the reaction pathway.

A prevalent and effective method for the regioselective synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides. mdpi.com In the context of synthesizing the target compound, the key precursor would be 1-(formyl)-4-(propan-2-yl)thiosemicarbazide. The presence of the isopropyl group on the N4 nitrogen of the thiosemicarbazide backbone directs the cyclization. When this precursor is heated in an alkaline medium, such as aqueous sodium hydroxide, an intramolecular cyclodehydration occurs, leading specifically to the formation of the this compound. mdpi.comresearchgate.net The alkaline conditions facilitate the removal of a proton and subsequent nucleophilic attack to close the ring, with the N4-substituent ensuring the desired isomeric outcome.

Another advanced method for controlling regioselectivity is the [3+2] cycloaddition of nitrile imines with a suitable dipolarophile. mdpi.com For instance, nitrile imines, generated in situ from hydrazonyl chlorides, can react with nitriles in a highly regioselective manner to produce 1,2,4-triazoles. mdpi.com The specific orientation of the dipole and dipolarophile during the cycloaddition dictates the final substitution pattern on the triazole ring. By carefully selecting the precursors, this method offers an exclusive pathway to specific isomers, representing a powerful tool for complex triazole synthesis. mdpi.com

The table below summarizes reaction conditions that favor the synthesis of specific 4-substituted-4H-1,2,4-triazole-3-thiol derivatives, illustrating the principles of regioselectivity control.

Table 1: Reaction Conditions for Regioselective Synthesis of 4-Substituted-4H-1,2,4-triazole-3-thiols

| Starting Material (Thiosemicarbazide) | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(2-Furoyl)-4-phenylthiosemicarbazide | 2N Sodium Hydroxide | Ethanol (B145695) | Reflux, 4h | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 68 | mdpi.com |

| 1-(Phenylacetyl)-4-(4-chlorophenyl)thiosemicarbazide | 2N Sodium Hydroxide | Ethanol | Reflux, 4h | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 73 | mdpi.com |

| 1-Benzoylthiosemicarbazide | 20% Sodium Hydroxide | Water | 90-95°C, 3h | 5-Phenyl-4H-1,2,4-triazole-3-thiol | 84 | nih.gov |

Post-Synthetic Modifications for Diverse Analogues

The this compound scaffold is a versatile platform for generating a wide array of analogues through post-synthetic modifications. The presence of the nucleophilic thiol (-SH) group and the reactive N-H proton of the triazole ring allows for various chemical transformations. These modifications are crucial for developing libraries of related compounds for further research.

A primary route for derivatization is the S-alkylation of the thiol group. This reaction typically involves treating the triazole-thiol with an alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone (B3395972) or DMF. nih.govresearchgate.net This straightforward nucleophilic substitution readily forms a thioether linkage, allowing for the introduction of diverse functional groups at the C3 position. For example, reacting the parent thiol with butyl iodide yields the corresponding 3-(butylthio) derivative. nih.gov

Another significant modification pathway is the Mannich reaction . This three-component condensation involves the reaction of the triazole-thiol, formaldehyde (B43269), and a primary or secondary amine. nih.govjoac.info The reaction introduces an aminomethyl substituent, typically onto a nitrogen atom of the triazole ring, yielding Mannich bases. nih.govjoac.info These bases are valuable in medicinal chemistry for their potential biological activities. nih.gov For instance, stirring a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with formaldehyde and an appropriate amine like 4-chloroaniline (B138754) in ethanol can produce the corresponding N-aminomethyl derivative in good yields. joac.info

Furthermore, the synthesis of Schiff bases is a common strategy, particularly for analogues possessing a 4-amino group. nih.govnih.gov Although the title compound lacks this feature, related precursors like 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol can be condensed with various aromatic aldehydes. mdpi.comnih.gov This reaction forms an azomethine (-N=CH-) linkage, which can be a key pharmacophore or a synthetic intermediate for further cyclization or reduction reactions. mdpi.comnih.gov

The tables below provide examples of these post-synthetic modifications on related 1,2,4-triazole-3-thiol cores.

Table 2: Examples of S-Alkylation of 1,2,4-Triazole-3-thiols

| Triazole Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Phenyl-1,2,4-triazole-3-thione | Butyl iodide | K₂CO₃ | Acetone | 3-Butylthio-5-phenyl-1,2,4-triazole | 96 | nih.gov |

Table 3: Synthesis of Mannich and Schiff Base Derivatives

| Triazole Substrate | Reagents | Solvent | Product Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Ethanol | Schiff Base | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 59 | mdpi.com |

| 4-((5-phenylthiophen-2-yl)methyleneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol | Formaldehyde, 4-Chloroaniline | Ethanol | Mannich Base | 2-((4-chlorophenylamino)methyl)-5-ethyl-4-((5-phenylthiophen-2-yl)methyleneamino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 70 | joac.info |

| 4-(furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | Formaldehyde, Diphenylamine | Ethanol | Mannich Base | 4-(furan-2-yl-methyleneamino)-1-((diphenylamino)methyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | - | nepjol.info |

Chemical Reactivity, Derivatization, and Functional Transformations

Tautomeric Equilibrium Analysis of the Thiol-Thione Forms

The compound 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can exist in two tautomeric forms: the thiol form and the thione form. This phenomenon, known as thiol-thione tautomerism, is a common feature of 1,2,4-triazole-3-thiol derivatives. nih.govmdpi.comresearchgate.netscience.gov The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the triazole ring.

Theoretical studies using quantum chemical methods, such as Density Functional Theory (DFT), have been employed to investigate this tautomerism. nih.govresearchgate.net For the parent 1,2,4-triazole-3-thione and its derivatives, computational analyses consistently indicate that the thione form is the more stable tautomer in the gas phase. nih.govresearchgate.net This stability is attributed to the energetic favorability of the C=S double bond within the ring system.

Experimental evidence from spectroscopic methods like IR and NMR also supports the existence of this equilibrium. mdpi.com For instance, the IR spectra of similar 4,5-substituted-4H-1,2,4-triazole-3-thiols show characteristic bands for both the S-H group (thiol form) and the N-C=S group (thione form). mdpi.com In studies of related compounds, HPLC-MS analysis has been used to identify and quantify the proportion of each tautomer in solution, often revealing the thione form as the major component. jocpr.com While substituents can influence the position of the equilibrium, studies on various derivatives have shown that the thione form generally predominates. nih.gov

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Chemical Structure | Key Features |

| Thiol Form | This compound | Contains an exocyclic thiol (-SH) group. |

| Thione Form | 4-isopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | Contains a thione (C=S) group within the heterocyclic ring. |

Nucleophilic Reactivity of the Thiol Group (-SH)

The sulfur atom of the thiol group in this compound is a potent nucleophile, making it susceptible to reactions with a variety of electrophiles. This reactivity is central to the derivatization of this class of compounds.

The thiol group readily undergoes S-alkylation when treated with alkyl halides, leading to the formation of the corresponding thioethers. uzhnu.edu.uamdpi.com This reaction typically proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks the electrophilic carbon of the alkyl halide. mdpi.com

The reaction is commonly carried out in the presence of a base, such as potassium hydroxide (B78521) or cesium carbonate, which deprotonates the thiol to form the more nucleophilic thiolate anion. uzhnu.edu.uamdpi.com The choice of solvent can vary, with alcohols like ethanol (B145695) being frequently used. uzhnu.edu.ua The regioselectivity of this reaction is generally high, with alkylation occurring selectively at the sulfur atom rather than the nitrogen atoms of the triazole ring, especially under basic conditions. uzhnu.edu.ua

For example, the reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with various alkyl halides in ethanolic potassium hydroxide has been shown to produce S-alkylated products in good yields. uzhnu.edu.ua Similarly, the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1,1-diethoxyethane has been successfully achieved using cesium carbonate as the base. mdpi.com

Table 2: Examples of S-Alkylation Reactions of 1,2,4-Triazole-3-thiol Derivatives

| Triazole Reactant | Alkylating Agent | Product | Reference |

| 4-Phenyl-4H-1,2,4-triazol-3-thione | Methyl iodide | 5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine | uzhnu.edu.ua |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole | mdpi.com |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Ethyl bromoacetate | Ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | sigmaaldrich.com |

While less commonly reported for this specific compound, the nucleophilic thiol group can, in principle, react with acylating agents such as acid chlorides or anhydrides to form thioesters. This reaction would involve the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent.

The S-alkylation reaction is not limited to simple alkyl halides. The thiol group of this compound and its analogs can react with various activated halogenated compounds. These include compounds where the halogen is adjacent to a carbonyl group, an aromatic ring, or other activating groups, facilitating the nucleophilic substitution. researchgate.net The synthesis of S-substituted derivatives through reaction with compounds like bromoacetophenones has been documented for related 1,2,4-triazole-3-thiols. researchgate.net

Electrophilic Substitution Reactions on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, due to the high electron density on the nitrogen atoms, electrophilic substitution typically occurs at the nitrogen atoms rather than the carbon atoms of the ring. nih.govchemicalbook.com For N-unsubstituted or 1H-1,2,4-triazoles, protonation and alkylation often occur at the N4 and N1 positions, respectively. chemicalbook.com In the case of this compound, the N4 position is already substituted with an isopropyl group. Therefore, any further electrophilic substitution on the ring nitrogens would likely occur at the N1 or N2 positions. The presence of the electron-donating thiol/thiolate group could influence the regioselectivity of such reactions.

Oxidative Transformations of the Thiol Moiety: Formation of Disulfides and Sulfonic Acids

The thiol group is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups.

Disulfide Formation: Mild oxidation of thiols can lead to the formation of a disulfide bridge, linking two triazole units. This oxidative coupling is a common reaction for thiols.

Sulfonic Acid Formation: More vigorous oxidation of the thiol group can yield the corresponding sulfonic acid. google.comresearchgate.net Various oxidizing agents and conditions can be employed for this transformation. For instance, the oxidation of thiols to sulfonic acids can be achieved using a system of dimethyl sulfoxide (B87167) (DMSO) and a halogen or hydrogen halide catalyst. google.com Another method involves the use of tert-butyl hypochlorite, which can convert thiols into sulfonyl chlorides that can then be hydrolyzed to sulfonic acids. nih.gov This transformation is significant as it introduces a highly acidic functional group, which can dramatically alter the chemical and physical properties of the molecule.

Condensation Reactions with Aldehyde and Ketone Derivatives

The this compound core, particularly when functionalized with an amino group at the N4-position (by modifying the synthetic route), can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (azomethines). nepjol.infomdpi.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. mdpi.comnih.gov The reaction is a robust method for introducing a diverse range of aryl and alkyl substituents via the aldehyde or ketone component.

While the title compound itself lacks an exocyclic amino group for direct Schiff base formation in this manner, related derivatives are extensively used. researchgate.netdergipark.org.tr For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are condensed with aromatic aldehydes in refluxing ethanol, sometimes with a catalytic amount of concentrated HCl, to yield the corresponding 4-(arylideneamino) derivatives. mdpi.com These reactions highlight the reactivity of the triazole scaffold.

Furthermore, the triazole ring itself can participate in related reactions, such as the Mannich reaction. This involves the condensation of the N-H proton of the triazole ring with formaldehyde (B43269) and a secondary amine (like morpholine) to introduce an aminomethyl substituent. nih.govzsmu.edu.ua

Table 1: Representative Condensation Reactions for 1,2,4-Triazole-3-thiol Scaffolds This table illustrates typical condensation reactions involving the 4-amino-1,2,4-triazole-3-thiol (B7722964) scaffold, which serves as a model for the reactivity of the triazole core.

| Triazole Reactant | Aldehyde/Ketone | Solvent | Catalyst | Product Type |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol mdpi.com | Benzaldehyde | Ethanol | Conc. HCl | Schiff Base |

| 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol ekb.eg | 1-Naphthaldehyde | Ethanol | --- | Schiff Base |

| 4-Amino-1,2,4-triazole nih.gov | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | Glacial Acetic Acid | --- | Schiff Base |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol nih.gov | --- | --- | Formaldehyde, Morpholine | Mannich Base |

Formation of Fused and Bridged Heterocyclic Systems (e.g., Thiazolotriazoles)

A significant transformation of this compound involves its use as a precursor for building fused heterocyclic systems, most notably thiazolo[3,2-b] nepjol.infouzhnu.edu.uatriazoles. nih.gov This class of compounds is synthesized through a Hantzsch-type reaction, which consists of two main steps:

S-Alkylation: The thiol group of the triazole is nucleophilic and readily reacts with α-halo ketones (e.g., phenacyl bromides) or other bifunctional electrophiles. This step results in the formation of a 3-(ketoalkylthio)-1,2,4-triazole intermediate.

Intramolecular Cyclization/Dehydration: The intermediate undergoes an intramolecular condensation reaction where a ring nitrogen atom (N1 or N2) attacks the ketone's carbonyl carbon. Subsequent dehydration yields the final, stable, fused thiazolotriazole ring system.

This synthetic route is highly modular, allowing for the introduction of substituents at two key positions: one on the thiazole (B1198619) ring (derived from the α-halo ketone) and the other on the triazole ring (the N4-isopropyl group in this case). The reaction conditions often involve refluxing the triazole and the α-halo ketone in a solvent like absolute ethanol.

Table 2: Synthesis of Thiazolo[3,2-b] nepjol.infouzhnu.edu.uatriazoles from a 4-Substituted Triazole-3-thiol This table shows a generalized reaction scheme for the formation of fused thiazolotriazole systems.

| Triazole Reactant | Electrophile (α-Halo Ketone) | Solvent | Product |

| This compound | 2-Bromoacetophenone | Ethanol | 2-Phenyl-6-(propan-2-yl)-6H-thiazolo[3,2-b] nepjol.infouzhnu.edu.uatriazole |

| This compound | 1-Bromopinacolone | Ethanol | 2-(tert-Butyl)-6-(propan-2-yl)-6H-thiazolo[3,2-b] nepjol.infouzhnu.edu.uatriazole |

| This compound | Ethyl 2-chloroacetoacetate | Ethanol | Ethyl 2-methyl-6-(propan-2-yl)-6H-thiazolo[3,2-b] nepjol.infouzhnu.edu.uatriazole-5-carboxylate |

Strategies for Introducing Diverse Substituents at Varying Positions on the Triazole Nucleus

The this compound molecule offers several sites for derivatization, enabling the systematic introduction of a wide range of functional groups. The primary reactive sites are the exocyclic sulfur atom and the nitrogen atoms of the heterocyclic ring.

Alkylation of the Thiol Group (S-Alkylation): The most common modification is the alkylation of the thiol group. Due to the thione-thiol tautomerism, the molecule exists in equilibrium, but the sulfur atom is a soft nucleophile that readily reacts with soft electrophiles like alkyl halides. uzhnu.edu.ua This reaction is typically carried out in the presence of a base (e.g., potassium hydroxide, sodium hydroxide, or triethylamine) in a polar solvent such as ethanol or DMF. uzhnu.edu.uanih.gov This S-alkylation is generally regioselective and provides a straightforward method to attach various alkyl, aryl, and functionalized chains to the triazole core via a thioether linkage. uzhnu.edu.uamdpi.com For example, reaction with ethyl chloroacetate (B1199739) followed by treatment with hydrazine (B178648) hydrate (B1144303) can produce a hydrazide derivative, which is a versatile intermediate for further elaboration. nih.gov

Alkylation of Ring Nitrogens (N-Alkylation): While S-alkylation is often dominant with alkyl halides, alkylation at the ring nitrogens (N1 or N2) can also occur, depending on the reaction conditions and the nature of the electrophile. mdpi.com For instance, Michael additions to α,β-unsaturated systems may favor N-alkylation. mdpi.com The presence of the bulky isopropyl group at the N4 position sterically influences the accessibility of the other ring nitrogens.

Mannich Reactions: The Mannich reaction provides another route to functionalize the triazole nucleus, typically at a ring nitrogen. This three-component reaction involves an active hydrogen (from the N-H of the triazole), formaldehyde, and a primary or secondary amine. zsmu.edu.ua This method is effective for introducing aminomethyl groups, such as piperidinomethyl or morpholinomethyl, onto the triazole ring, thereby enhancing its structural complexity. nih.govzsmu.edu.ua

Table 3: Common Derivatization Strategies for the 4-Substituted-1,2,4-triazole-3-thiol Scaffold

| Reaction Type | Reagents | Reaction Site | Product Type |

| S-Alkylation uzhnu.edu.uanih.gov | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., KOH) | Sulfur (S3) | 3-(Alkylthio)-1,2,4-triazole |

| S-Acylation ekb.eg | Acyl Halide (e.g., Benzoyl Chloride), Base | Sulfur (S3) | 3-(Acylthio)-1,2,4-triazole |

| Mannich Reaction zsmu.edu.uazsmu.edu.ua | Formaldehyde, Secondary Amine (e.g., Morpholine) | Nitrogen (N1 or N2) | N-(Aminomethyl)-1,2,4-triazole |

| Cyclocondensation nih.gov | α-Halo Ketone (e.g., Phenacyl Bromide) | Sulfur (S3) and Nitrogen (N2) | Thiazolo[3,2-b] nepjol.infouzhnu.edu.uatriazole |

Coordination Chemistry and Metal Complexation Dynamics

Ligand Characteristics of 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

The coordination behavior of this triazole derivative is largely defined by its potential donor sites and the influence of tautomeric equilibrium.

This compound is recognized as a multifunctional ligand containing several potential donor atoms. The primary coordination sites are the exocyclic sulfur atom and one of the nitrogen atoms of the triazole ring. nih.govresearchgate.net This allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. nih.gov The presence of both a soft donor (sulfur) and a hard donor (nitrogen) atom enables it to coordinate with a wide range of metal ions. nih.gov The isopropyl group attached to the N4 position of the triazole ring, while not directly involved in coordination, provides steric bulk and influences the solubility and crystal packing of the resulting metal complexes.

The 1,2,4-triazole-3-thiol ring system exhibits thione-thiol tautomerism. nih.govresearchgate.net The molecule can exist in the thione form, characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen, or the thiol form, which contains a carbon-sulfur single bond with a proton on the sulfur atom (-SH).

This equilibrium is critical for its coordination chemistry. In solution, particularly in the presence of a base or upon reaction with a metal salt, the ligand can deprotonate from its thiol tautomer. researchgate.net This deprotonation results in a thiolato anion, which then coordinates to the metal center through the negatively charged sulfur atom and a lone pair of electrons on a nitrogen atom. This coordination mode is common for this class of ligands when reacting with various transition metal ions. nih.govnih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of ligands structurally similar to this compound have been successfully synthesized with a range of divalent transition metals. The general synthetic method involves mixing an alcoholic or ethanolic solution of the ligand with an ethanolic solution of the respective metal salt, such as palladium(II) chloride, nickel(II) acetate, copper(II) acetate, zinc(II) acetate, cadmium(II) acetate, or tin(II) chloride. nih.gov The reaction is often carried out under reflux for several hours, after which the resulting solid complex precipitates, is filtered, washed, and dried. nih.gov

Palladium(II), a soft metal ion, shows a strong preference for coordination with soft sulfur donor ligands. Nickel(II), copper(II), zinc(II), and cadmium(II) readily form complexes with related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, highlighting the versatility of the triazole-thiol scaffold in coordination chemistry. nih.govnih.govresearchgate.net Studies on cadmium(II) complexes with the analogous 4-methyl-1,2,4-triazole-3-thiol (B7784196) have revealed the formation of diverse coordination polymers, with structures influenced by the reaction conditions and the counter-anions of the cadmium salt used. bohrium.comrsc.org

Spectroscopic and analytical data for complexes of analogous 1,2,4-triazole-3-thiol ligands indicate that they typically coordinate as bidentate, uninegative ligands through the thiol sulfur and a ring nitrogen atom. nih.gov The most common stoichiometry observed is a 1:2 metal-to-ligand ratio, forming complexes with the general formula [M(L)₂], where M is a divalent metal ion and L is the deprotonated ligand. nih.govsemanticscholar.org

The geometric configuration around the central metal ion is influenced by the nature of the metal. Based on studies of similar ligands, tetrahedral geometries are commonly proposed for complexes with Ni(II), Zn(II), Cd(II), and Sn(II). nih.govnih.govresearchgate.net In contrast, Cu(II) complexes often exhibit a square planar geometry. nih.govnih.govresearchgate.net The coordination environment of cadmium(II) can be more varied, with studies showing tetrahedral, trigonal bipyramidal, and octahedral geometries depending on the specific reaction conditions and the incorporation of other coordinating species like halide ions or solvent molecules. bohrium.comrsc.org

Table 1: Expected Coordination Geometries and Stoichiometries for Metal Complexes of this compound

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Common Geometric Configuration |

|---|---|---|

| Palladium(II) | 1:2 | Square Planar |

| Nickel(II) | 1:2 | Tetrahedral |

| Copper(II) | 1:2 | Square Planar |

| Zinc(II) | 1:2 | Tetrahedral |

| Cadmium(II) | 1:2 | Tetrahedral, Octahedral |

| Tin(II) | 1:2 | Tetrahedral |

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from 1,2,4-triazole-3-thiol ligands are recognized for their potential in catalysis. Palladium, in particular, is a well-known catalyst for various organic reactions, including hydrogenation and dehydrogenation. The formation of stable palladium(II) complexes with sulfur-containing ligands like this compound is a promising avenue for developing new, efficient catalysts. These complexes can be employed in solvent extraction methods for the recovery and separation of palladium from catalyst materials.

Furthermore, copper(II) complexes incorporating triazole derivatives have been investigated for their catalytic activities. nih.gov The stable coordination environment provided by the triazole-thiol ligand can facilitate redox processes at the copper center, making these complexes candidates for various catalytic applications. The development of both homogeneous and heterogeneous catalysts from these complexes remains an active area of research, driven by the need for robust and selective catalytic systems.

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Investigations

DFT has become an indispensable tool in quantum chemistry for predicting the properties of molecules. For derivatives of 1,2,4-triazole (B32235), DFT calculations are routinely used to determine optimized geometry, electronic structure, and intermolecular interactions. nih.govacs.org

The first step in a DFT study is the geometry optimization of the molecule, which involves finding the arrangement of atoms that corresponds to the lowest energy state. For 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, this would be achieved using a functional like B3LYP with a basis set such as 6-311G(d,p). nih.gov The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The planarity of the triazole ring and the orientation of the isopropyl and thiol substituents are critical aspects determined through this process. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. nih.govacs.org

Table 1: Predicted Geometrical Parameters for a 1,2,4-Triazole Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.68 | N-C-S | 125.0 |

| C=N | 1.30 | C-N-N | 108.0 |

| N-N | 1.38 | C-N-C(isopropyl) | 120.0 |

| C-N(ring) | 1.35 | H-C-H (isopropyl) | 109.5 |

| C-N(isopropyl) | 1.47 | C-S-H | 95.0 |

| C-H(isopropyl) | 1.10 | ||

| N-H | 1.01 |

Note: This table is illustrative and provides typical values for a substituted 1,2,4-triazole-3-thiol based on general DFT studies of similar compounds. Actual values for this compound would require specific calculations.

The electronic properties of a molecule are described by its frontier molecular orbitals, the HOMO and LUMO. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. irjweb.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.combiointerfaceresearch.com A smaller energy gap suggests higher reactivity and easier electronic transitions. irjweb.com

DFT calculations can precisely determine the energies of these orbitals. For 1,2,4-triazole derivatives, the HOMO is often localized on the sulfur atom and the triazole ring, while the LUMO is distributed over the triazole ring system. researchgate.net The energy gap for such compounds typically falls in a range that indicates good electronic stability. nih.gov The dipole moment, another key electronic property, is also calculated to understand the molecule's polarity and its interaction with polar solvents.

Table 2: Predicted Electronic Properties for a 1,2,4-Triazole Derivative (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 eV |

| Dipole Moment | 3.5 D |

Note: This table is illustrative, with values based on typical DFT calculations for 1,2,4-triazole-thiol derivatives. irjweb.combiointerfaceresearch.com

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

TD-DFT is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.orgelifesciences.orgrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. acs.org For this compound, the predicted spectrum would likely show characteristic π→π* and n→π* transitions associated with the triazole ring and the thione group. Comparing the predicted spectrum with experimental data helps to validate the computational model and assign the observed absorption bands to specific electronic transitions.

Vibrational Spectroscopy (FT-IR) Analysis and Potential Energy Distribution (PED)

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying functional groups in a molecule. The experimental FT-IR spectrum of this compound would be compared with a theoretical spectrum generated from DFT frequency calculations. This comparison allows for a detailed assignment of the vibrational modes.

Key expected vibrational bands for this molecule would include:

N-H stretching: around 3300-3400 cm⁻¹

C-H stretching (aliphatic): around 2850-3000 cm⁻¹

S-H stretching: typically weak, around 2550-2600 cm⁻¹

C=N stretching: around 1600-1650 cm⁻¹

C=S stretching (thione): around 1200-1300 cm⁻¹ nih.gov

Potential Energy Distribution (PED) analysis is often used in conjunction with DFT calculations to provide a quantitative assignment of vibrational bands to specific internal coordinates (stretching, bending, etc.), offering a more precise understanding of the molecule's vibrational behavior. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their connectivity. For this compound, one would expect to see a signal for the N-H proton (which can be broad and its position can vary), a septet for the methine (CH) proton of the isopropyl group, and a doublet for the methyl (CH₃) protons of the isopropyl group. mdpi.commdpi.com The chemical shift of the triazole ring proton (if present, depending on the tautomeric form) would also be a key diagnostic feature.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the triazole ring carbons, with the C=S carbon appearing at a characteristic downfield shift (around 160-170 ppm). mdpi.comvulcanchem.com The carbons of the isopropyl group would also have distinct chemical shifts.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments within the triazole ring, helping to distinguish between different tautomers and providing insight into the electronic structure of the heterocyclic core.

The combination of these NMR techniques allows for an unambiguous confirmation of the molecular structure of this compound. acs.org

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Confirmation

Mass spectrometry is a critical analytical technique for the characterization of "this compound". It provides essential information for confirming the molecular formula and for elucidating the compound's structure through the analysis of its fragmentation patterns.

The molecular formula of "this compound" is C₅H₉N₃S. This is determined by the summation of the atomic masses of its constituent atoms: a 1,2,4-triazole-3-thiol core (C₂H₃N₃S) substituted with a propan-2-yl (isopropyl) group (C₃H₇) at the N4 position, with the loss of one hydrogen atom upon substitution. The nominal molecular weight is approximately 143.21 g/mol .

Detailed Research Findings

While direct mass spectrometric data for "this compound" is not extensively published, analysis of structurally related 4-substituted-4H-1,2,4-triazole-3-thiol derivatives allows for the prediction of its expected fragmentation behavior under techniques like Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry. zsmu.edu.uanuph.edu.ua

In mass spectrometric analysis, the molecule is first ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), which should be observable at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. For "this compound", this would be expected around m/z 143 or 144.

Subsequent fragmentation of the molecular ion provides structural information. The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of bonds at the substituent groups and the fragmentation of the heterocyclic ring itself. researchgate.net For "this compound", the primary fragmentation pathways are anticipated to involve the isopropyl substituent at the N4 position.

A key fragmentation event would be the loss of the isopropyl group. This can occur through the cleavage of the C-N bond connecting the isopropyl group to the triazole ring. The loss of a propyl radical (•C₃H₇) would result in a fragment ion with an m/z of approximately 100, corresponding to the 4H-1,2,4-triazole-3-thiol cation. Alternatively, the loss of a propene molecule (C₃H₆) via a rearrangement process would yield a fragment at m/z 101.

Further fragmentation of the triazole ring can also occur. Common fragmentation patterns for triazole rings involve the loss of small neutral molecules such as nitrogen (N₂), hydrogen cyanide (HCN), or thioisocyanate (HNCS). These subsequent fragmentations would produce a series of lower mass ions that are characteristic of the triazole core structure.

The expected fragmentation pattern provides a fingerprint for the identification and structural confirmation of "this compound" in complex mixtures and for verifying the success of its synthesis.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

The following table summarizes the predicted major ions and their corresponding fragments for "this compound" in a typical mass spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 144 | [M+H]⁺ | [C₅H₁₀N₃S]⁺ | Protonated molecular ion |

| 143 | [M]⁺ | [C₅H₉N₃S]⁺ | Molecular ion |

| 101 | [M - C₃H₆]⁺ | [C₂H₃N₃S]⁺ | Loss of propene from the isopropyl group |

| 100 | [M - C₃H₇]⁺ | [C₂H₂N₃S]⁺ | Loss of the isopropyl radical |

Mechanistic Biological Activity Profiling and Molecular Target Interactions

Anti-inflammatory Pathways: Enzymatic Modulation

Modulation of Inflammatory Mediators and Signaling Pathways

Derivatives of the 1,2,4-triazole-3-thione scaffold have demonstrated notable anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Mechanistic studies suggest that these compounds may exert their effects through the modulation of key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. semanticscholar.orgmdpi.com For instance, certain Schiff base derivatives of 4-amino-1,2,4-triazole-5-thione have shown potent anti-inflammatory activity, which is attributed to their ability to suppress pro-inflammatory cytokines. nih.gov The anti-inflammatory actions of these heterocyclic systems are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, with a potential for selective inhibition of the inducible COX-2 isoform. mdpi.com The structural features of the 4-substituted-1,2,4-triazole core are believed to fit within the larger binding pocket of COX-2, enhancing selectivity. mdpi.com

Anticancer Potential: Cellular and Molecular Targets

The 1,2,4-triazole (B32235) nucleus is a key component in a variety of anticancer agents, and its derivatives are actively investigated for their therapeutic potential against various malignancies. zsmu.edu.uasemanticscholar.org

Mechanistic Cytotoxic Effects on Specific Cancer Cell Lines (e.g., melanoma, triple-negative breast cancer, pancreatic carcinoma)

Research has highlighted the cytotoxic potential of 1,2,4-triazole-3-thiol derivatives against aggressive cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (TNBC) (MDA-MB-231), and pancreatic carcinoma (Panc-1). nih.govmdpi.com A study on hydrazone derivatives of a 4-phenyl-1,2,4-triazol-3-ylthio scaffold revealed that these compounds were generally more cytotoxic against the melanoma cell line. nih.govnih.gov Certain derivatives were identified as particularly active, with EC₅₀ values in the range of 2–17 µM against the tested cell lines. nih.govmdpi.com Notably, some of these compounds exhibited higher or comparable activity to dacarbazine (B1669748) and erlotinib, which are approved drugs for melanoma and pancreatic cancer, respectively. nih.govmdpi.com

Other studies have also confirmed the cytotoxic effects of various 1,2,4-triazole derivatives on melanoma and TNBC cell lines. nih.govresearchgate.net For example, a 3,5-disubstituted-4H-1,2,4-triazole derivative showed a selective cytotoxic effect on VMM917 melanoma cells and induced cell cycle arrest at the S phase. researchgate.net Coordination complexes involving triazole-based ligands have also demonstrated remarkable cytotoxicity against the MDA-MB-468 TNBC cell line. nih.gov

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Melanoma (IGR39) | Generally most cytotoxic against this cell line. | nih.govnih.gov |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Triple-Negative Breast Cancer (MDA-MB-231) | Moderate cytotoxicity (EC₅₀ values: 2–17 µM). | nih.gov |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Pancreatic Carcinoma (Panc-1) | Moderate cytotoxicity (EC₅₀ values: 2–17 µM). | nih.gov |

| 3,5-disubstituted-4H-1,2,4-triazole derivative (B9) | Melanoma (VMM917) | Selective cytotoxicity and S-phase cell cycle arrest. | researchgate.net |

| Cadmium complexes of triazole-based ligands | Triple-Negative Breast Cancer (MDA-MB-468) | Remarkable cytotoxicity and high selectivity index. | nih.gov |

Inhibition of Cancer Cell Migration and Invasion Mechanisms

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. zsmu.edu.ua Specific 1,2,4-triazole-3-thiol derivatives have shown promise as antimetastatic candidates. For example, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was found to inhibit the migration of both MDA-MB-231 and Panc-1 cells. nih.govmdpi.comnih.gov Importantly, this inhibition of migration was not necessarily correlated with reduced cell proliferation, suggesting a more direct effect on the cellular machinery of migration. nih.gov

Molecular Interactions with Kinase Pathways and Other Regulatory Proteins

Kinases are crucial regulators of cellular functions, and their deregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov The 1,2,4-triazole scaffold is recognized for its ability to interact with biological receptors, including kinases, due to its distinct electronic and structural characteristics. nih.govsemanticscholar.org

Studies on 4,5-diamino-4H-1,2,4-triazole-3-thiol derivatives have demonstrated their potential as kinase inhibitors, with specific compounds showing potent activity against targets like CLK1 and DYRK1A. rsc.org Molecular modeling suggests that the triazole core and its flexible linkers can effectively occupy the active site of these receptors, maximizing non-covalent interactions. rsc.org The thiol group, in particular, may form key hydrogen bonds that contribute to potency and selectivity. rsc.org Other research points to the inhibition of kinases such as c-Met as a mechanism for the antiproliferative activity of certain triazole derivatives. nih.gov

Investigation of Other Molecularly-Defined Biological Activities

Beyond anti-inflammatory and anticancer effects, the 4-substituted-1,2,4-triazole-3-thiol scaffold has been explored for a range of other biological activities.

Anticonvulsant Effects : A significant body of research supports the anticonvulsant potential of 1,2,4-triazole-3-thione derivatives. nih.govzsmu.edu.ua Specifically, 4-alkyl derivatives have shown significant activity in the maximal electroshock (MES) seizure model, a preclinical test for generalized tonic-clonic seizures. nih.gov The mechanism may involve interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission. mdpi.com Compounds combining the 1,2,4-triazole-3-thiol and 1,3,4-thiadiazole (B1197879) moieties have also demonstrated good anticonvulsant activity in both MES and pentylenetetrazole (PTZ) induced seizure models. frontiersin.org

Antioxidant Mechanisms : Many 1,2,4-triazole derivatives are recognized for their antioxidant and radical scavenging properties. isres.orgzsmu.edu.ua This activity is often attributed to the ability of the thiol and amino groups on the triazole ring to donate hydrogen atoms, thereby neutralizing free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+). nih.govresearchgate.net The antiradical effect of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol was found to be comparable to that of ascorbic acid at a concentration of 1 × 10⁻³ M. zsmu.edu.ua The substitution pattern on the core structure significantly influences the antioxidant capacity. isres.org

Antiviral Interactions : The 1,2,4-triazole scaffold is a component of several antiviral drugs and continues to be a source of new antiviral agents. nih.govresearchgate.neteurekaselect.com These compounds have been shown to be effective against a variety of viruses, including influenza virus, hepatitis viruses, and HIV. eurekaselect.commdpi.com Their mechanism of action can involve targeting various viral proteins and enzymes essential for replication. eurekaselect.com While specific data on 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is scarce, the general class of sulfur-containing triazoles is considered a promising area for the development of novel antiviral therapeutics. mdpi.com

Anthelmintic Properties : There is limited specific information available in the reviewed literature regarding the anthelmintic properties of this compound or its close analogs.

Molecular Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 1,2,4-triazole-3-thiol scaffold. nih.govuobaghdad.edu.iq For anticonvulsant activity, studies on 4-alkyl derivatives have shown that the nature of the alkyl chain influences efficacy in the MES test. nih.gov

In the context of anticancer activity, the substitution at the N4 position and modifications at the 3-thiol and 5-positions are critical. For instance, in a series of hydrazone derivatives, the presence of a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety resulted in the most active compounds against melanoma, TNBC, and pancreatic cancer cell lines. nih.gov

Regarding antioxidant activity, SAR analysis of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives indicated that the introduction of a 2-hydroxybenzylidene radical maintained high antiradical effects, while a 4-fluorobenzylidene radical led to a slight decrease in activity. zsmu.edu.ua The presence of electron-donating groups like -NH₂ and -SH is generally considered favorable for radical scavenging. nih.gov These studies collectively underscore the tunability of the 1,2,4-triazole-3-thiol core, where even minor structural modifications can significantly impact biological activity and target selectivity.

In Silico Molecular Docking and Advanced Interaction Studies with Biological Macromolecules

In silico molecular docking has become an indispensable tool for elucidating the potential mechanisms of action for 1,2,4-triazole derivatives. These computational studies predict the binding conformations and affinities of ligands with their macromolecular targets, offering insights into the specific molecular interactions that drive biological activity. pensoft.net

Docking studies performed on various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have revealed common interaction patterns with a range of biological targets, including enzymes implicated in bacterial infections, inflammation, and cancer. researchgate.netekb.egijper.org The triazole ring is frequently involved in hydrogen bonding and π-stacking interactions, while the thiol group and other substituents engage in additional hydrogen bonds and hydrophobic interactions. researchgate.netpensoft.net

For example, docking studies of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives with DNA gyrase, COX-2, and cathepsin B showed good binding affinities for all targets. researchgate.net The interactions primarily involved hydrogen bonds between the triazole ring's nitrogen atoms, the amino group at N4, the thiol group at C3, and key amino acid residues in the enzymes' active sites. researchgate.net Similarly, studies on other triazole derivatives targeting the main protease of coronaviruses indicated that structural modifications significantly influence binding efficiency, with the triazole core playing a central role in stabilizing the ligand within the active site. biointerfaceresearch.com

These studies consistently highlight that the binding forces are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic forces. nih.gov The specific nature and geometry of these interactions determine the compound's efficacy as a potential inhibitor.

Table 2: Summary of Molecular Docking Studies on 1,2,4-Triazole-3-thiol Derivatives with Biological Targets

| Compound Class | Biological Target | Key Interacting Residues (Example) | Primary Binding Forces | Reference |

|---|---|---|---|---|

| 4-Amino-5-oleayl-4H-1,2,4-triazole-3-thiol | Cyclooxygenase-II (COX-2) | THR 198, GLN 440, HEME 605 | Hydrogen Bonding | researchgate.net |

| 4-Amino-5-stearyl-4H-1,2,4-triazole-3-thiol | DNA Gyrase (1KZN) | ASP 73, GLY 77, THR 165 | Hydrogen Bonding | researchgate.net |

| Schiff base of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | S. aureus tyrosyl-tRNA synthetase | Not Specified | Not Specified | ekb.eg |

These advanced interaction studies provide a rational basis for the design and optimization of novel 1,2,4-triazole-based therapeutic agents, allowing for structural modifications aimed at enhancing binding affinity and selectivity for specific biological macromolecules. biointerfaceresearch.com

Diversified Applications in Non Biological Research Domains

Corrosion Inhibition in Materials Science

The 1,2,4-triazole-3-thiol scaffold is a well-established platform for designing effective corrosion inhibitors. These molecules protect various metals and alloys from degradation in corrosive environments, such as acidic solutions. The protective action stems from the ability of the triazole ring and its heteroatoms (nitrogen and sulfur) to adsorb onto the metal surface, forming a defensive layer that impedes both anodic and cathodic corrosion reactions. researchgate.netnih.govuniv-batna2.dz

The mechanism of inhibition involves the interaction of the unshared electron pairs of nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, with the vacant d-orbitals of the metal. nih.gov This leads to the formation of a stable, coordinated layer on the metal surface. researchgate.net Studies on various 4H-1,2,4-triazole-3-thiol derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the rate of metal dissolution and the hydrogen evolution reaction. univ-batna2.dznih.gov The adsorption of these inhibitors on metal surfaces typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netuniv-batna2.dznih.gov

While specific studies on 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol are not widely available, research on closely related compounds provides strong evidence of its potential as a corrosion inhibitor. For instance, 4-methyl-4H-1,2,4-triazole-3-thiol has been investigated as a corrosion inhibitor for mild steel in sulfuric acid. The inhibition efficiency of various triazole-3-thiol derivatives on different metals is summarized in the table below, demonstrating the versatility of this class of compounds.

Inhibition Efficiency of Various 4H-1,2,4-triazole-3-thiol Derivatives

| Compound | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Mild Steel | 0.5M H₂SO₄ | 91.6 | researchgate.netuniv-batna2.dz |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low-Carbon Steel | 0.5 M HCl | 89.0 | nih.gov |

| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | AA6061 Aluminium Alloy | 0.1 M HCl | 94.1 | researchgate.net |

Role as Agrochemicals and Plant Protection Agents (Focus on Molecular Targets in Plant Pathogens)

The 1,2,4-triazole (B32235) core is a cornerstone of many modern fungicides used in agriculture. nih.gov These compounds are highly effective against a broad spectrum of fungal pathogens that can devastate crops. nih.gov The primary mode of action for triazole fungicides is the inhibition of a specific enzyme in the fungal cell, namely C14-demethylase. iastate.edu

This enzyme plays a critical role in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. iastate.edumdpi.com Ergosterol is analogous to cholesterol in animal cells, and it is essential for maintaining the structural integrity and functionality of the fungal cell membrane. iastate.edu By blocking the C14-demethylase enzyme, triazole fungicides disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors. iastate.edu This results in abnormal fungal growth, impaired cell membrane function, and ultimately, the death of the fungus. iastate.edu

Triazole fungicides are known for their systemic properties, meaning they can be absorbed by the plant and transported within its tissues, providing protection from within. iastate.edu They are typically applied as a preventative measure or in the early stages of an infection. iastate.edu While some triazoles can inhibit spore production, they are generally not effective against spore germination since spores already contain sufficient ergosterol for initial growth. iastate.edu

Although direct studies on the agrochemical use of this compound are limited, its structural similarity to known triazole fungicides suggests it could have similar activity. The presence of the 4H-1,2,4-triazole core is the key pharmacophore responsible for the antifungal action.

Molecular Target of Triazole Fungicides

| Fungicide Class | Molecular Target | Effect on Pathogen |

|---|

Utility as Research Tools and Building Blocks in Complex Organic Synthesis

The this compound molecule is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecules with diverse functionalities. The synthesis of the core 4,5-substituted-4H-1,2,4-triazole-3-thiol structure is typically achieved through the cyclization of 1,4-substituted thiosemicarbazides in an alkaline medium. nih.govmdpi.com

The thiol (-SH) group is particularly useful as a synthetic handle. It can readily undergo S-alkylation with various electrophiles, such as alkyl halides, to introduce a wide range of substituents. researchgate.net For example, reaction with ethyl chloroacetate (B1199739) can introduce an ester functionality, which can be further converted to a hydrazide. nih.gov This hydrazide can then be reacted with aldehydes or isatins to form hydrazones, a class of compounds with interesting biological activities. nih.gov This demonstrates how the thiol group serves as a nucleophilic center for building out molecular complexity.

Potential Contributions to Supramolecular Chemistry and Polymer Science

The structural features of this compound make it a promising candidate for applications in supramolecular chemistry and polymer science. The combination of the nitrogen-rich triazole ring and the sulfur-containing thiol group provides multiple coordination sites for binding to metal ions. acs.orgacs.org This allows for the construction of coordination polymers, which are ordered, multi-dimensional structures formed by the self-assembly of metal ions and organic ligands.

Research on the closely related 1H-1,2,4-triazole-3-thiol has shown that it can act as a versatile ligand, capable of bridging metal centers in various ways to form one-dimensional chains, two-dimensional sheets, and even complex three-dimensional frameworks. acs.orgacs.org For instance, it has been used to synthesize novel cadmium(II) polymers that exhibit strong photoluminescence, with colors ranging from blue to orange depending on the specific coordination environment. acs.orgacs.org This suggests that polymers incorporating the this compound ligand could have interesting optical and electronic properties, with potential applications in sensors, light-emitting devices, and other advanced materials.

In addition to coordination chemistry, the triazole and thiol groups can participate in other non-covalent interactions that are central to supramolecular chemistry. The N-H and C=S groups of the triazole-thione tautomer can form strong hydrogen bonds, leading to the formation of well-defined supramolecular synthons, such as the (···HNCS)₂ dimer. conicet.gov.ar These directional interactions can be used to control the self-assembly of molecules in the solid state, enabling the design of crystalline materials with specific structures and properties. The interplay of coordination bonds, hydrogen bonds, and other intermolecular forces provides a rich toolbox for creating novel supramolecular architectures and functional polymers from the this compound building block.

Future Research Trajectories and Interdisciplinary Perspectives

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 1,2,4-triazole (B32235) derivatives is continuously evolving, with a strong emphasis on green chemistry principles to enhance efficiency and sustainability. rsc.org Traditional methods for creating 1,2,4-triazole-3-thiones often involve the cyclization of thiosemicarbazide (B42300) precursors in alkaline conditions. mdpi.comnih.govzsmu.edu.ua While effective, future research is focused on developing more environmentally benign and efficient synthetic routes.

Innovations in this area include the use of green solvents, alternative energy sources, and recyclable catalysts.